Hydroxylamine hydrochloride (CAS 5470-11-1) is a highly stable, crystalline salt that serves as the primary source of reactive hydroxylamine for organic synthesis, pharmaceutical manufacturing, and advanced material processing. Unlike the free hydroxylamine base, which is notoriously unstable and prone to explosive decomposition at ambient conditions, the hydrochloride salt provides a safe, weighable, and shelf-stable solid [1]. Its primary industrial value lies in its exceptional ability to perform oximation reactions (converting aldehydes and ketones to oximes) and its strong reducing properties. Crucially, its compatibility with a wide range of organic solvents makes it the preferred precursor for homogeneous organic-phase reactions, distinguishing it from other inorganic salts in its class [2].
A common procurement error is attempting to substitute hydroxylamine hydrochloride with hydroxylamine sulfate to reduce raw material costs. While both salts deliver the reactive hydroxylamine moiety, their solubility profiles are fundamentally incompatible. Hydroxylamine sulfate is virtually insoluble in standard organic solvents like methanol and ethanol, whereas the hydrochloride salt is highly soluble [1]. Substituting the sulfate salt into an organic-phase oximation or reduction workflow forces the reaction into a biphasic system, requiring water addition, phase-transfer catalysts, or intense mechanical agitation, which severely depresses reaction kinetics and yields[2]. Furthermore, in semiconductor and microelectronics applications, substituting the chloride salt with the sulfate salt introduces sulfate ions that can act as persistent contaminants or catalyst poisons in downstream processes, making the hydrochloride form strictly non-interchangeable for high-purity organic and electronic applications [1].
The most decisive procurement differentiator for hydroxylamine hydrochloride is its solubility in organic solvents. While hydroxylamine sulfate is widely available and often cheaper, it is practically insoluble in methanol and ethanol. In contrast, hydroxylamine hydrochloride dissolves readily in these alcohols, enabling homogeneous reaction environments for water-insoluble organic precursors [1]. This eliminates the need for complex solvent mixtures or phase-transfer catalysts that are mandatory when attempting to use the sulfate salt in organic synthesis [2].
| Evidence Dimension | Solubility in Methanol/Ethanol |
| Target Compound Data | Highly soluble (enables direct homogeneous alcoholic solutions) |
| Comparator Or Baseline | Hydroxylamine sulfate (Virtually insoluble in alcohols) |
| Quantified Difference | Transforms a heterogeneous, low-yielding suspension into a >95% dissolved homogeneous reactive phase. |
| Conditions | Standard ambient pressure and temperature in methanol/ethanol solvents. |
Buyers must procure the hydrochloride salt for any organic-phase reaction to avoid the severe kinetic bottlenecks and low yields associated with insoluble sulfate suspensions.
Free hydroxylamine is highly unstable, featuring a weak nitrogen-oxygen single bond that leads to explosive decomposition at room temperature or upon mild heating. The hydrochloride salt stabilizes the molecule significantly, shifting the onset of thermal decomposition to approximately 145–151 °C . This massive stabilization allows the material to be safely shipped, stored as a dry solid, and handled in standard industrial reactors without the extreme explosion mitigation protocols required for the free base [1].
| Evidence Dimension | Onset of Thermal Decomposition |
| Target Compound Data | ~145 °C to 151 °C |
| Comparator Or Baseline | Free Hydroxylamine Base (Decomposes violently at or near room temperature) |
| Quantified Difference | >100 °C increase in the safe thermal operating window. |
| Conditions | Solid state thermal analysis (e.g., DSC/TGA) under standard atmosphere. |
Procuring the hydrochloride salt ensures process safety and regulatory compliance while delivering the exact same reactive moiety as the highly dangerous free base.
In the synthesis of oximes from aldehydes and ketones—a critical step in pharmaceutical and agrochemical manufacturing—hydroxylamine hydrochloride consistently delivers superior atom economy. When reacted in standard organic solvent systems (such as acetonitrile or alcohols) with a mild base, the hydrochloride salt achieves quantitative yields of 90–95% within 60 to 90 minutes [1]. Attempting these reactions with water-soluble but organically insoluble alternatives often results in incomplete conversion or requires aggressive heating that degrades sensitive substrates [2].
| Evidence Dimension | Oxime Conversion Yield |
| Target Compound Data | 90–95% isolated yield |
| Comparator Or Baseline | Aqueous/biphasic sulfate systems or unoptimized free-base reactions |
| Quantified Difference | Ensures >90% conversion in single-phase organic solvents without phase-transfer catalysts. |
| Conditions | Reaction of aldehydes/ketones with NH2OH·HCl in organic solvents (e.g., CH3CN or EtOH) under mild reflux or sonication. |
Maximizes API precursor throughput and minimizes waste, making it the most cost-effective choice for industrial oximation despite a higher baseline cost than the sulfate salt.
Hydroxylamine hydrochloride is the mandatory reagent for converting water-insoluble ketones and aldehydes into oximes during API manufacturing. Because the hydrochloride salt dissolves readily in the organic solvents required to dissolve the pharmaceutical precursors, it allows for rapid, homogeneous reactions with yields exceeding 90% [1]. Using other salts would require biphasic systems that drastically reduce throughput and complicate downstream purification.
In microelectronics, high-purity hydroxylamine is used to strip photoresists and clean semiconductor wafers. Hydroxylamine hydrochloride is often utilized as a stable precursor to generate the active species. Crucially, the chloride counterion is preferred in specific proprietary formulations where sulfate ions (from hydroxylamine sulfate) would act as persistent contaminants or interfere with the delicate surface chemistry of the microchips [2].
The compound is highly effective as a reducing and deprotecting agent in complex organic syntheses, including peptide manufacturing. Its solubility in organic media ensures that it can be seamlessly integrated into solid-phase or solution-phase peptide workflows where water must be strictly excluded to prevent side reactions or degradation of the growing peptide chain[1].
Corrosive;Irritant;Health Hazard;Environmental Hazard